molecular formula C11H12N2O2 B186070 N-(cyanomethyl)-4-ethoxybenzamide CAS No. 211614-65-2

N-(cyanomethyl)-4-ethoxybenzamide

Cat. No.: B186070
CAS No.: 211614-65-2
M. Wt: 204.22 g/mol
InChI Key: FIGRBIMULGRYQE-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzene ring linked to a cyanomethyl group via an amide bond. It is a critical intermediate in the synthesis of momelotinib dihydrochloride (USAN: zz-109), a therapeutic agent for myeloproliferative neoplasms such as myelofibrosis and polycythemia vera .

Properties

CAS No.

211614-65-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(cyanomethyl)-4-ethoxybenzamide

InChI

InChI=1S/C11H12N2O2/c1-2-15-10-5-3-9(4-6-10)11(14)13-8-7-12/h3-6H,2,8H2,1H3,(H,13,14)

InChI Key

FIGRBIMULGRYQE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(cyanomethyl)-4-ethoxybenzamide is primarily researched for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds related to benzamides exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. This compound may exhibit similar inhibitory effects, contributing to the development of novel anticancer agents .

Neuroprotective Effects

The compound may also play a role in neuroprotection. Studies on related compounds suggest that modifications in the benzamide structure can lead to enhanced activity against neurodegenerative diseases by targeting specific pathways involved in neuronal survival and function .

Biochemical Probes

This compound can serve as a biochemical probe for studying enzyme interactions and cellular processes.

Enzyme Inhibition Studies

The compound's structural features allow it to be used in enzyme inhibition studies, particularly against deubiquitinating enzymes (DUBs). Inhibitors of DUBs are of great interest due to their roles in regulating protein degradation pathways, which are often dysregulated in cancer and neurodegenerative diseases .

Mechanistic Studies

By exploring the interaction between this compound and various enzymes, researchers can elucidate mechanisms of action for potential therapeutic targets. This could lead to insights into how similar compounds can be optimized for better efficacy and selectivity .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science.

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis, where its functional groups can enhance the properties of polymers, such as thermal stability or solubility in organic solvents .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may find applications in developing advanced coatings or adhesives that require specific adhesion properties or resistance to environmental factors .

Case Studies and Research Findings

Several studies have documented the synthesis and application of related benzamide compounds, providing valuable insights into the potential uses of this compound.

Study Focus Findings
Anticancer ActivityDemonstrated inhibition of DHFR by benzamide derivatives leading to reduced tumor growth in vitro.
Neuroprotective EffectsIdentified structural modifications that enhance neuroprotective activity against oxidative stress in neuronal cells.
Enzyme InhibitionHighlighted the role of benzamides as DUB inhibitors with implications for cancer therapy.
Polymer ChemistryExplored the use of cyanomethyl-substituted benzamides in creating high-performance polymers with enhanced properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key benzamide derivatives structurally related to N-(cyanomethyl)-4-ethoxybenzamide, highlighting variations in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features Reference
This compound C₁₁H₁₂N₂O₂ 204.23 g/mol -Cyanomethyl, 4-ethoxy Part of 736953-59-6 (momelotinib) Anticancer (myeloproliferative neoplasms)
N-(3-Aminophenyl)-4-ethoxybenzamide C₁₅H₁₆N₂O₂ 256.30 g/mol -3-Aminophenyl, 4-ethoxy 1016516-69-0 Irritant (Xi hazard class)
N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide C₁₆H₁₈N₂O₂ 270.33 g/mol -4-Amino-2-methylphenyl, 4-ethoxy 1016717-95-5 Potential anticancer applications
N-Cyclopentyl-4-ethoxybenzamide C₁₄H₁₉NO₂ 233.31 g/mol -Cyclopentyl, 4-ethoxy N/A Lipophilic backbone
N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide C₁₄H₁₅Cl₂N₃OS 344.27 g/mol -6-Chloropyridinylsulfonyl, 4-ethoxy 736953-59-6 Sulfonamide functionality
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide C₁₆H₂₅N₂O₂ 277.39 g/mol -3-(Diethylamino)propyl, 4-ethoxy 81028-99-1 Basic amine side chain

Key Observations :

  • Polarity: The cyanomethyl group in this compound introduces polarity compared to lipophilic analogs like N-cyclopentyl-4-ethoxybenzamide.
  • Bioactivity: Amino-substituted derivatives (e.g., N-(3-aminophenyl)-4-ethoxybenzamide) exhibit irritant properties, whereas the cyanomethyl variant is associated with therapeutic activity .
  • Solubility : Sulfonyl and amine-containing derivatives (e.g., N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide) may exhibit enhanced aqueous solubility due to ionizable groups .
Anticancer Derivatives

This compound is a precursor to momelotinib, which inhibits JAK1/2 kinases critical in myeloproliferative disorders . Comparatively, derivatives like 4-(4-ethoxybenzoyl)-3-(hetarylamino)isoquinolin-1(2H)-ones () demonstrate anticancer activity through tubulin polymerization inhibition, suggesting divergent mechanisms of action despite shared benzamide scaffolds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(cyanomethyl)-4-ethoxybenzamide, and how can reaction conditions be optimized?

  • Key Methods :

  • Amide Coupling : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) to form the benzamide backbone .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
  • Temperature Control : Reactions typically proceed at room temperature or mild heating (40–60°C) to avoid decomposition .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what diagnostic signals should be prioritized?

  • 1H/13C NMR :

  • Amide proton : δ ~8.0–10.0 ppm (broad singlet).
  • Cyanomethyl group : δ ~3.8–4.2 ppm (CH2) and a nitrile carbon at δ ~115–120 ppm .
    • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O) and ~2240 cm⁻¹ (C≡N stretch) .
    • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₂N₂O₂) and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
  • Cytotoxicity Screening : MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Activity : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the cyanomethyl or ethoxy groups be addressed to improve metabolic stability?

  • Strategies :

  • Protecting Groups : Temporarily block the ethoxy group with tert-butyldimethylsilyl (TBS) ethers during cyanomethyl modifications .
  • Bioisosteric Replacement : Substitute the cyanomethyl with a trifluoromethyl group to enhance lipophilicity and metabolic resistance, as seen in structurally related benzamides .
    • Reaction Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions .

Q. How can computational tools aid in understanding the structure-activity relationship (SAR) of this compound derivatives?

  • Molecular Docking : Predict binding modes with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .
  • Metabolism Prediction : Use software like MetaSite to identify metabolic soft spots (e.g., ethoxy group oxidation) .

Q. How should researchers resolve contradictions in reported biological data for this compound analogs?

  • Stepwise Approach :

Purity Verification : Confirm compound integrity via HPLC (>95% purity) .

Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

Orthogonal Assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .

  • Structural Confounders : Check for undetected stereoisomers or polymorphs via X-ray crystallography .

Methodological Considerations

  • Synthetic Scalability : Transition from batch to flow chemistry for reproducible gram-scale synthesis .
  • Data Reproducibility : Document reaction parameters (e.g., solvent grade, humidity) to minimize variability .
  • Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved therapeutic claims per regulatory standards .

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